molecular formula C24H25N3 B13823822 CID 102600826

CID 102600826

Cat. No.: B13823822
M. Wt: 355.5 g/mol
InChI Key: RFVXVCCNZVBOBZ-UHFFFAOYSA-N
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Description

CID 102600826 is a chemical compound registered in PubChem, a comprehensive database of chemical structures and biological activities. This absence precludes a definitive analysis of its properties or mechanisms. In general, PubChem CIDs are assigned to compounds based on their unique structural characteristics, and comparisons with similar compounds typically rely on structural analogs, functional groups, or biological targets .

Properties

Molecular Formula

C24H25N3

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C24H25N3/c1-26(2)22-13-9-20(10-14-22)24(19-7-5-18(17-25)6-8-19)21-11-15-23(16-12-21)27(3)4/h5-16,25H,1-4H3

InChI Key

RFVXVCCNZVBOBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=C=N)C=C2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 102600826 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures from linear precursors.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified chemical properties.

Scientific Research Applications

CID 102600826 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 102600826 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of explicit data for CID 102600826, comparisons must be inferred from methodologies used for structurally related compounds in the evidence. Below are generalized frameworks for comparing chemical analogs, drawing from examples in the provided materials:

Structural Comparison

For compounds with unclear data, structural analysis often involves:

  • Core scaffold identification : Comparing backbone structures (e.g., steroid rings in bile acids like taurocholic acid [CID 6675] vs. taurolithocholic acid [CID 439763]) .
  • Functional group substitution : Assessing how modifications (e.g., hydroxylation, methylation) affect activity, as seen in oscillatoxin derivatives (e.g., oscillatoxin D [CID 101283546] vs. 30-methyl-oscillatoxin D [CID 185389]) .

Analytical Characterization

Guidelines emphasize:

  • Spectroscopic validation: NMR, IR, and mass spectrometry to confirm structural identity and purity, as required for novel compounds .
  • Chromatographic behavior : Retention times and collision cross-sections (CCS) in LC-MS workflows to differentiate isomers .

Data Tables (Hypothetical Framework)

Note: Tables below are illustrative, as this compound data are unavailable.

Table 1. Structural Comparison of Hypothetical Analogs

CID Core Structure Functional Groups Molecular Formula Molecular Weight
102600826 Undetermined Unknown - -
101283546 Oscillatoxin scaffold Epoxide, methyl ester C₃₄H₄₈O₈ 608.75 g/mol
72326 Lupane triterpenoid Hydroxyl, olefin C₃₀H₅₀O₂ 442.73 g/mol
6675 Cholic acid derivative Sulfate, taurine conjugate C₂₆H₄₅NO₇S 515.70 g/mol

Research Findings and Challenges

  • Data gaps : this compound lacks publicly available experimental data, highlighting limitations in relying solely on PubChem entries without peer-reviewed studies .
  • Methodological consistency: Comparisons require standardized protocols for structural elucidation (e.g., IUPAC nomenclature, 2D NMR correlations) to avoid misidentification .
  • Biological relevance : Even structurally similar compounds (e.g., oscillatoxin D vs. 30-methyl-oscillatoxin D) may exhibit divergent toxicities or therapeutic indices, underscoring the need for targeted assays .

Q & A

Q. What are best practices for documenting and sharing experimental protocols?

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives for real-time updates and version control .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
  • Supplementary Materials : Include step-by-step protocols in journal submissions (e.g., Beilstein Journal of Organic Chemistry guidelines) .

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